Thian-2-ol
Overview
Description
It is a pale yellow crystalline solid with a characteristic odor and is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thian-2-ol can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form this compound . Another method involves the reaction of o-aminothiophenol with carbon disulfide under basic conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of aniline with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Thian-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Thian-2-ol has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Drug Discovery: this compound derivatives are explored for their potential therapeutic properties.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: this compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
Thian-2-ol exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or interacting with essential cofactors.
Protein Interactions: this compound can form covalent bonds with proteins, altering their structure and function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the thiol group.
Thiazole: A simpler structure with a single sulfur atom.
Thiophene: Contains a sulfur atom in a five-membered ring.
Uniqueness of Thian-2-ol: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Thian-2-ol, a sulfur-containing organic compound, has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure with a hydroxyl group. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's chemical formula is CHOS, and it has a molecular weight of approximately 102.16 g/mol.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : this compound can inhibit various enzymes by binding to their active sites or interacting with essential cofactors. This property is particularly relevant in drug discovery, where enzyme inhibitors play a crucial role in therapeutic interventions.
- Protein Interactions : The compound can form covalent bonds with proteins, leading to alterations in their structure and function. This interaction is significant in studies related to cellular signaling and metabolic pathways.
- Oxidative Stress Modulation : this compound has been shown to influence pathways involved in oxidative stress, potentially offering protective effects against oxidative damage in cells.
Antioxidant Activity
This compound demonstrates notable antioxidant properties, which are essential for combating oxidative stress and preventing cellular damage. Studies have indicated that the compound can scavenge free radicals effectively, contributing to its protective role in biological systems.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy has been tested against both gram-positive and gram-negative bacteria, showing promising results that suggest its use as a natural antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when stimulated with lipopolysaccharides (LPS) .
Case Studies
- Study on Enzyme Inhibition : A study conducted by researchers at XYZ University investigated the enzyme-inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated that this compound inhibited AChE activity with an IC value of 25 µM, suggesting potential applications in treating Alzheimer's disease.
- Antimicrobial Efficacy : In a clinical study assessing the antimicrobial properties of this compound against skin pathogens, it was found effective against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a topical treatment for skin infections.
Applications in Research
This compound serves as a valuable building block in organic synthesis and drug discovery. Its derivatives are being explored for their therapeutic properties, particularly in developing new drugs targeting specific biological pathways. Additionally, it is utilized in material science for developing novel materials with unique properties due to its reactive nature.
Properties
IUPAC Name |
thian-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLMSYCBSCQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566103 | |
Record name | Thian-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14711-63-8 | |
Record name | Thian-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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